molecular formula C23H29N7O B3589307 N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

Cat. No.: B3589307
M. Wt: 419.5 g/mol
InChI Key: STKSULQULJWEMU-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C23H29N7O and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.24335857 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

GLX481304 is a specific inhibitor of Nox2 and Nox4 . These enzymes are part of the NADPH oxidase family and are important generators of Reactive Oxygen Species (ROS) . They are abundantly expressed in cardiomyocytes and have been implicated in ischemia–reperfusion injury .

Mode of Action

GLX481304 interacts with its targets, Nox2 and Nox4, by inhibiting their activity . It does this without general antioxidant effects or inhibitory effects on Nox1 . The compound’s IC50 values are around 1.25 µM , indicating its potent inhibitory action.

Biochemical Pathways

The primary biochemical pathway affected by GLX481304 is the generation of ROS through the NADPH oxidase family enzymes . By inhibiting Nox2 and Nox4, GLX481304 reduces the production of ROS . This has significant downstream effects, particularly in the context of ischemia–reperfusion injury .

Pharmacokinetics

This allows it to effectively reach its targets within the cell. Its solubility in DMSO is 2 mg/mL, which could impact its bioavailability .

Result of Action

The inhibition of ROS production by GLX481304 has several effects. It has been shown to improve cardiomyocyte contractility . In whole heart studies, it improved contraction after a global ischemia period . These results suggest that GLX481304 could be beneficial for recovery after ischemia reperfusion .

Action Environment

The action of GLX481304 is likely influenced by various environmental factors. For instance, the presence of ischemia–reperfusion injury, a condition where the heart muscle is damaged due to a lack of oxygen and subsequent return of blood flow, can enhance the compound’s efficacy . .

Biochemical Analysis

Biochemical Properties

GLX481304 plays a crucial role in biochemical reactions by acting as a dual NOX2 and NOX4 isoform-selective inhibitor with an IC50 value of approximately 1.25 μM . This compound does not function as an antioxidant or a scavenger of reactive oxygen species (ROS). Instead, it dose-dependently reduces ROS levels in hypoxia-challenged mouse cardiomyocytes and improves contractile function in the whole heart . The interactions of GLX481304 with NOX2 and NOX4 are highly specific, showing negligible effects on NOX1 .

Cellular Effects

GLX481304 has been shown to have significant effects on various types of cells and cellular processes. In isolated mouse cardiomyocytes, GLX481304 inhibits ROS production and improves cardiomyocyte contractility after hypoxia-reoxygenation . This compound also enhances the contraction of whole retrogradely perfused hearts after a global ischemia period . By selectively inhibiting NOX2 and NOX4, GLX481304 helps mitigate the detrimental effects of ROS overproduction, which is a common cause of toxic reactions and cell death .

Molecular Mechanism

At the molecular level, GLX481304 exerts its effects by binding to and inhibiting the activity of NOX2 and NOX4 enzymes . These enzymes are important generators of ROS, and their inhibition by GLX481304 leads to a reduction in ROS levels within cells . This selective inhibition does not affect NOX1, ensuring that the compound’s effects are targeted and specific . The reduction in ROS levels helps improve cellular function and contractility, particularly in cardiomyocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GLX481304 have been observed to change over time. The compound is stable and maintains its inhibitory effects on NOX2 and NOX4 over extended periods . Long-term studies have shown that GLX481304 continues to reduce ROS levels and improve cardiomyocyte contractility without exhibiting cytotoxic effects . These findings suggest that GLX481304 has potential for long-term therapeutic applications in conditions associated with ROS overproduction .

Dosage Effects in Animal Models

The effects of GLX481304 vary with different dosages in animal models. At lower doses, GLX481304 effectively inhibits NOX2 and NOX4, reducing ROS levels and improving cardiomyocyte contractility . At higher doses, the compound may exhibit toxic or adverse effects, although specific data on these effects are limited . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

GLX481304 is involved in metabolic pathways related to ROS production and regulation. By inhibiting NOX2 and NOX4, GLX481304 reduces the generation of ROS, which are byproducts of various metabolic processes . This inhibition helps maintain proper cellular metabolism and prevents the toxic effects of ROS overproduction . The compound does not interact with NOX1, ensuring that its effects are specific to NOX2 and NOX4 .

Transport and Distribution

GLX481304 is transported and distributed within cells and tissues through cell-permeable mechanisms . The compound’s cell-permeable nature allows it to effectively reach and inhibit NOX2 and NOX4 enzymes within cells . This distribution ensures that GLX481304 can exert its effects on ROS production and cellular function in various tissues, particularly in the heart .

Subcellular Localization

The subcellular localization of GLX481304 is primarily within the cytoplasm, where it interacts with NOX2 and NOX4 enzymes . The compound’s cell-permeable nature allows it to reach these enzymes and inhibit their activity, leading to a reduction in ROS levels . This localization is crucial for the compound’s effectiveness in improving cellular function and contractility, particularly in cardiomyocytes .

Properties

IUPAC Name

2-N-(3,4-dimethylphenyl)-6-[[4-(3-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O/c1-16-7-8-18(13-17(16)2)25-23-27-21(26-22(24)28-23)15-29-9-11-30(12-10-29)19-5-4-6-20(14-19)31-3/h4-8,13-14H,9-12,15H2,1-3H3,(H3,24,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKSULQULJWEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
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N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
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N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
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N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 5
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N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine
Reactant of Route 6
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N-(3,4-dimethylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine

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